molecular formula C12H13N5O2 B5330786 N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide

N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide

货号 B5330786
分子量: 259.26 g/mol
InChI 键: YCOOFABCQQBOMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide, commonly known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders. TAK-915 belongs to the class of compounds known as gamma-secretase modulators, which are designed to selectively inhibit the production of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients.

作用机制

TAK-915 works by selectively inhibiting the production of beta-amyloid in the brain. Beta-amyloid is a protein that is known to accumulate in the brains of Alzheimer's patients, leading to the formation of plaques and the destruction of brain cells. By reducing the production of beta-amyloid, TAK-915 can help to slow down the progression of Alzheimer's disease and improve cognitive function in affected individuals.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in beta-amyloid levels in the brain, improved cognitive function and memory, and a reduction in inflammation and oxidative stress. TAK-915 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of TAK-915 is its ability to selectively inhibit the production of beta-amyloid in the brain, without affecting other important cellular processes. This makes it a potentially safer and more effective treatment for Alzheimer's disease and other neurological disorders. However, there are also some limitations associated with TAK-915, including the need for further testing in clinical trials to determine its safety and efficacy in humans.

未来方向

There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective gamma-secretase modulators, which could offer even greater therapeutic benefits for Alzheimer's disease and other neurological disorders. Another potential direction is the investigation of TAK-915 in combination with other drugs, such as anti-inflammatory agents or neuroprotective compounds, to enhance its therapeutic effects. Finally, further studies are needed to better understand the long-term safety and efficacy of TAK-915 in human patients, and to identify the optimal dosing and treatment regimens for this promising new drug.

合成方法

The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 3-(1H-tetrazol-5-yl)aniline with 2-bromo-1,3-cyclohexanedione to produce a key intermediate. This intermediate is then subjected to a series of reactions involving a variety of reagents and solvents to yield the final product, TAK-915. The synthesis of TAK-915 has been described in detail in several scientific publications.

科学研究应用

TAK-915 has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. These studies have demonstrated that TAK-915 can effectively reduce the production of beta-amyloid in the brain, which in turn can improve cognitive function and memory in animal models. TAK-915 has also been shown to have potential therapeutic benefits in other neurological disorders, such as schizophrenia and depression.

属性

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(10-5-2-6-19-10)13-9-4-1-3-8(7-9)11-14-16-17-15-11/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOOFABCQQBOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。